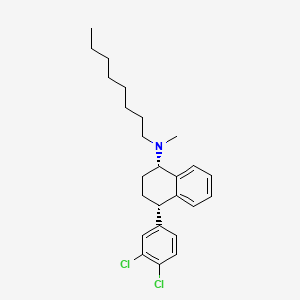

OY-201

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H33Cl2N |

|---|---|

Molecular Weight |

418.4 g/mol |

IUPAC Name |

(1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-N-octyl-1,2,3,4-tetrahydronaphthalen-1-amine |

InChI |

InChI=1S/C25H33Cl2N/c1-3-4-5-6-7-10-17-28(2)25-16-14-20(21-11-8-9-12-22(21)25)19-13-15-23(26)24(27)18-19/h8-9,11-13,15,18,20,25H,3-7,10,14,16-17H2,1-2H3/t20-,25-/m0/s1 |

InChI Key |

MGOJMQCZOPZFLJ-CPJSRVTESA-N |

Isomeric SMILES |

CCCCCCCCN(C)[C@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl |

Canonical SMILES |

CCCCCCCCN(C)C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of ONC201 in Glioblastoma

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ONC201, a first-in-class small molecule imipridone, has emerged as a promising therapeutic agent for glioblastoma (GBM), a notoriously aggressive and difficult-to-treat primary brain tumor. Its ability to cross the blood-brain barrier and exert potent anti-cancer effects through a novel dual mechanism of action has garnered significant interest within the neuro-oncology community. This technical guide provides a comprehensive overview of the core mechanisms of ONC201 in glioblastoma, focusing on its molecular targets, downstream signaling pathways, and preclinical and clinical efficacy. The information is presented to be a valuable resource for researchers, scientists, and drug development professionals engaged in the study of glioblastoma and the development of novel cancer therapeutics.

Core Mechanism of Action: A Dual-Targeting Approach

ONC201 exerts its anti-glioblastoma effects primarily through the engagement of two distinct molecular targets: the Dopamine (B1211576) Receptor D2 (DRD2) and the mitochondrial caseinolytic protease P (ClpP). This dual engagement triggers a cascade of downstream signaling events that converge to induce apoptosis and inhibit tumor growth.

Antagonism of Dopamine Receptor D2 (DRD2)

ONC201 acts as a selective antagonist of the D2-like dopamine receptors, DRD2 and DRD3, with a binding affinity (Ki) of approximately 3 μM[1]. In glioblastoma, DRD2 is often overexpressed and its signaling is implicated in promoting tumor cell survival and proliferation. By antagonizing DRD2, ONC201 disrupts these pro-tumorigenic pathways. A key consequence of DRD2 antagonism is the inactivation of the Akt and ERK signaling pathways[2]. This leads to the dephosphorylation and subsequent nuclear translocation of the transcription factor FOXO3a, which in turn upregulates the expression of the pro-apoptotic ligand, Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)[1].

Agonism of Mitochondrial Caseinolytic Protease P (ClpP)

Concurrently, ONC201 functions as an allosteric agonist of the mitochondrial protease ClpP[3][4][5]. ClpP is a key component of the mitochondrial unfolded protein response and is involved in the degradation of misfolded or damaged proteins within the mitochondria. ONC201 binding to ClpP leads to its hyperactivation, resulting in uncontrolled proteolysis within the mitochondria.

A critical downstream effect of ClpP activation is the degradation of 5'-aminolevulinate synthase 1 (ALAS1), the rate-limiting enzyme in heme biosynthesis[6][7][8][9]. The resulting reduction in cellular heme levels leads to the activation of the heme-regulated inhibitor (HRI) kinase, one of the four eIF2α kinases involved in the Integrated Stress Response (ISR)[6][7][8][9].

The Integrated Stress Response (ISR) and Apoptosis Induction

The dual actions of ONC201 converge on the activation of the Integrated Stress Response (ISR), a cellular stress-coping mechanism that can paradoxically trigger apoptosis under conditions of prolonged or overwhelming stress.

Activation of eIF2α Kinases: HRI and PKR

ONC201 activates the ISR through the engagement of two specific eIF2α kinases: HRI and the protein kinase R (PKR)[10]. As described above, HRI is activated due to reduced heme levels following ClpP-mediated degradation of ALAS1. The mechanism of PKR activation by ONC201 is less clearly defined but is also a key contributor to the ISR induction.

The ATF4-CHOP-DR5 Axis

Activated HRI and PKR phosphorylate the α-subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation leads to a global reduction in protein translation but selectively enhances the translation of certain mRNAs, most notably Activating Transcription Factor 4 (ATF4)[10][11]. ATF4 is a master transcriptional regulator of the ISR.

Upon its increased expression, ATF4 translocates to the nucleus and induces the transcription of a battery of stress-responsive genes, including the pro-apoptotic transcription factor C/EBP homologous protein (CHOP)[11][12]. CHOP, in turn, transcriptionally upregulates the expression of Death Receptor 5 (DR5), the cognate receptor for TRAIL[11][12][13].

The culmination of these events is a synergistic induction of apoptosis. ONC201 not only upregulates the death ligand TRAIL (via DRD2 antagonism and FOXO3a activation) but also sensitizes the glioblastoma cells to TRAIL-mediated apoptosis by increasing the expression of its receptor, DR5 (via ClpP agonism and the ISR).

Signaling Pathway Diagrams

Figure 1: ONC201 Dual Mechanism of Action Pathway.

Figure 2: General experimental workflow for ONC201 studies.

Quantitative Data Summary

In Vitro Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) of ONC201 has been determined in various glioblastoma cell lines, demonstrating its potent cytotoxic effects.

| Cell Line | IC50 (µM) | Citation |

| H3 K27M-mutant Glioma (median) | ~0.6 | [14] |

| H3 wildtype/G34 variant Glioma (median) | ~1.5 | [14] |

| Medulloblastoma Cell Lines (range) | 1.8 - 6.5 | [3] |

Clinical Trial Data: NCT02525692

A phase II clinical trial (NCT02525692) evaluated the efficacy and safety of ONC201 in patients with recurrent glioblastoma. The trial consisted of multiple arms with different dosing regimens and patient populations[1][15].

| Arm | Patient Population | Dosing Regimen | Key Outcomes |

| A | Recurrent GBM | 625 mg every 3 weeks | PFS6: 11.8%; Median OS: 41.6 weeks; OS6: 71%[6][11] |

| B | Recurrent GBM (first recurrence) | 625 mg weekly | Data not fully reported in the provided snippets. |

| C | Recurrent GBM (surgical cohort) | 625 mg weekly | Intratumoral concentrations achieved[16]. |

| D | H3 K27M-mutant Glioma | 625 mg weekly | Durable responses observed in a subset of patients[6][16]. |

| E | Diffuse Midline Glioma (surgical cohort) | 625 mg weekly | Details not fully reported in the provided snippets. |

| F | Non-H3 K27M Diffuse Midline Glioma | 625 mg weekly | Details not fully reported in the provided snippets. |

Detailed Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

Glioblastoma cell lines (e.g., U87-MG, T98G, A172)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

ONC201 stock solution (in DMSO)

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

Luminometer

Protocol:

-

Cell Seeding: Seed glioblastoma cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

-

Treatment: Prepare serial dilutions of ONC201 in culture medium. Replace the medium in the wells with 100 µL of the ONC201 dilutions or vehicle control (DMSO).

-

Incubation: Incubate the plates for the desired time period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

Assay:

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature for approximately 30 minutes[3][17][18][19][20][21].

-

Add 100 µL of CellTiter-Glo® reagent to each well[3][17][18][19][20][21].

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis[3][17][18][19][20][21].

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal[3][17][18][19][20][21].

-

-

Measurement: Record the luminescence using a luminometer.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate.

Materials:

-

Treated glioblastoma cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-ATF4, anti-CHOP, anti-DR5, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Lysis: Wash ONC201-treated and control cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Gel Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This method is used to detect DNA fragmentation, a hallmark of apoptosis.

Materials:

-

Treated glioblastoma cells grown on coverslips or in chamber slides

-

4% Paraformaldehyde in PBS

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

TUNEL reaction mixture (containing TdT and labeled dUTP, from a commercial kit)

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Protocol:

-

Fixation: Fix the treated and control cells with 4% paraformaldehyde for 1 hour at room temperature.

-

Washing: Wash the cells with PBS.

-

Permeabilization: Incubate the cells with permeabilization solution for 2 minutes on ice.

-

Washing: Wash the cells with PBS.

-

TUNEL Staining:

-

Incubate the cells with the TUNEL reaction mixture in a humidified chamber for 60 minutes at 37°C in the dark[19].

-

Include positive (pre-treated with DNase I) and negative (without TdT enzyme) controls.

-

-

Washing: Wash the cells with PBS.

-

Counterstaining: Stain the cell nuclei with DAPI.

-

Mounting and Visualization: Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will show green fluorescence in the nuclei.

-

Quantification: Count the number of TUNEL-positive cells to determine the apoptotic index.

Conclusion

ONC201 represents a significant advancement in the therapeutic landscape for glioblastoma. Its unique dual mechanism of action, targeting both DRD2/3 and ClpP, leads to a concerted and potent induction of apoptosis in glioblastoma cells, including those resistant to standard therapies. The activation of the Integrated Stress Response and the subsequent upregulation of the TRAIL/DR5 apoptotic pathway are central to its efficacy. The quantitative data from preclinical studies and the promising signals of clinical activity, particularly in H3 K27M-mutant gliomas, underscore the potential of ONC201 as a valuable therapeutic agent. Further research to elucidate the finer details of its mechanism and to identify predictive biomarkers will be crucial for optimizing its clinical application and improving outcomes for patients with this devastating disease.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Effects of the DRD2/3 Antagonist ONC201 and Radiation in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. OUH - Protocols [ous-research.no]

- 4. bosterbio.com [bosterbio.com]

- 5. Western blot protocol | Abcam [abcam.com]

- 6. A phase 2 study of the first imipridone ONC201, a selective DRD2 antagonist for oncology, administered every three weeks in recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]

- 10. ONC201 kills solid tumor cells by triggering an integrated stress response dependent on ATF4 activation by specific eIF2α kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ONC201: a new treatment option being tested clinically for recurrent glioblastoma - Ralff - Translational Cancer Research [tcr.amegroups.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. studylib.net [studylib.net]

- 15. biorxiv.org [biorxiv.org]

- 16. Biological activity of weekly ONC201 in adult recurrent glioblastoma patients - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ch.promega.com [ch.promega.com]

- 18. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 19. researchgate.net [researchgate.net]

- 20. promega.com [promega.com]

- 21. promega.com [promega.com]

An In-depth Technical Guide on the Core DRD2 Antagonist Function of ONC201 in Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONC201, also known as dordaviprone (formerly TIC10), is a first-in-class, orally active small molecule belonging to the imipridone class of anticancer compounds.[1][2] It is a selective, bitopic antagonist of the G protein-coupled Dopamine Receptor D2 (DRD2) and D3 (DRD3).[3][4] ONC201's unique mechanism of action, which also involves the allosteric activation of the mitochondrial caseinolytic protease P (ClpP), has positioned it as a promising therapeutic agent, particularly in neuro-oncology and other malignancies where DRD2 is overexpressed.[1][5] This technical guide provides an in-depth exploration of ONC201's function as a DRD2 antagonist in cancer, detailing its signaling pathways, preclinical and clinical efficacy, and the experimental protocols used to elucidate its activity.

The Role of DRD2 in Cancer

The Dopamine Receptor D2 is a well-established target in neuropsychiatry, but its role in oncology is an expanding area of research. DRD2 is overexpressed in a variety of malignancies, including glioblastoma, endometrial cancer, and prostate cancer, where its expression is often associated with poor prognosis.[1][5] Activation of DRD2 in cancer cells can promote several oncogenic processes, including proliferation, survival, and angiogenesis.[6][7] Therefore, antagonism of DRD2 signaling represents a rational therapeutic strategy.[4][6] ONC201 selectively targets DRD2/3 at therapeutic concentrations, which contributes to its favorable safety profile compared to traditional antipsychotic DRD2 antagonists that exhibit broader receptor activity.[4][8]

Mechanism of Action: DRD2 Antagonism and Downstream Signaling

ONC201 functions as a mixed competitive and non-competitive antagonist of DRD2.[8] This bitopic interaction, involving both the orthosteric and an allosteric site, is thought to contribute to its unique selectivity and potent anti-cancer effects.[8] The antagonism of DRD2 by ONC201 initiates a cascade of downstream signaling events that collectively inhibit tumor growth and promote apoptosis.[1][4]

Two of the most critical pathways affected are:

-

Inactivation of Akt and ERK: DRD2 antagonism by ONC201 leads to the dual inactivation of the pro-survival kinases Akt (Protein Kinase B) and ERK (Extracellular signal-regulated kinase).[1][4][9] This inactivation is a pivotal event that allows for the dephosphorylation and subsequent nuclear translocation of the transcription factor FOXO3a (Forkhead box O3a).[10][11] In the nucleus, FOXO3a upregulates the transcription of the pro-apoptotic ligand, TNF-related apoptosis-inducing ligand (TRAIL).[10][12]

-

Induction of the Integrated Stress Response (ISR): ONC201 triggers the ISR, a cellular stress response pathway.[9][12][13] This leads to the activation of transcription factor ATF4, which in turn induces the expression of Death Receptor 5 (DR5), the receptor for TRAIL.[9][13][14] The coordinated upregulation of both TRAIL and its receptor DR5 creates a potent pro-apoptotic signal, leading to caspase activation and programmed cell death.[1][11]

The dual mechanisms of DRD2 antagonism and ClpP agonism converge to induce the ISR, inactivate key survival pathways, and ultimately trigger TRAIL-mediated apoptosis.[1]

Signaling Pathway Diagrams

Caption: ONC201 antagonizes DRD2, leading to Akt/ERK inactivation and TRAIL gene transcription.

References

- 1. ONC201 and imipridones: Anti-cancer compounds with clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 3. Role of Dopamine Receptors in the Anticancer Activity of ONC201 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Safety and enhanced immunostimulatory activity of the DRD2 antagonist ONC201 in advanced solid tumor patients with weekly oral administration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ascopubs.org [ascopubs.org]

- 6. Cancer and the Dopamine D2 Receptor: A Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mayo.edu [mayo.edu]

- 8. EXTH-33. RECEPTOR PHARMACOLOGY OF ONC201: THE FIRST BITOPIC DRD2 ANTAGONIST FOR CLINICAL NEURO-ONCOLOGY - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ONC201 kills solid tumor cells by triggering an integrated stress response dependent on ATF4 activation by specific eIF2α kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ONC201 demonstrates anti-tumor effects in both triple negative and non-triple negative breast cancers through TRAIL-dependent and TRAIL-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ONC201: a new treatment option being tested clinically for recurrent glioblastoma - Ralff - Translational Cancer Research [tcr.amegroups.org]

- 12. mdpi.com [mdpi.com]

- 13. ONC201 kills solid tumor cells by triggering an integrated stress response dependent on ATF4 activation by specific eIF2α kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. merckmillipore.com [merckmillipore.com]

The Imipridone ONC201: A Technical Deep Dive into its Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONC201 (dordaviprone) represents a first-in-class small molecule of the imipridone class of anti-cancer compounds.[1][2] Its journey from a phenotypic screen to a promising therapeutic, particularly for challenging central nervous system malignancies, offers a compelling case study in modern drug discovery and development. This technical guide provides an in-depth overview of ONC201, focusing on its discovery, multifaceted mechanism of action, and clinical development trajectory, with a focus on quantitative data, detailed experimental methodologies, and visual representations of its core biological pathways.

Discovery

ONC201 was initially identified through a phenotypic screen for small molecules capable of inducing the transcription of the TNF-related apoptosis-inducing ligand (TRAIL) gene, a key player in tumor immunosurveillance, independent of the tumor suppressor p53.[2][3] This discovery was significant as it suggested a potential therapeutic strategy that could bypass common mechanisms of chemotherapy resistance. The compound, then known as TIC10, demonstrated potent and selective induction of apoptosis in a wide array of tumor cells while exhibiting minimal toxicity to normal cells.[2]

Mechanism of Action: A Dual Targeting Strategy

Subsequent research revealed that ONC201's anti-cancer activity stems from a unique dual mechanism of action, targeting two key proteins: the Dopamine Receptor D2 (DRD2) and the mitochondrial caseinolytic protease P (ClpP).[1][4] This dual engagement triggers a cascade of downstream signaling events that converge to induce tumor cell death.

Dopamine Receptor D2 (DRD2) Antagonism

ONC201 acts as a selective antagonist of DRD2, a G protein-coupled receptor overexpressed in various malignancies, including glioblastoma.[2][5] Antagonism of DRD2 by ONC201 leads to the dual inactivation of the pro-survival signaling pathways, Akt and ERK.[2] This inactivation results in the dephosphorylation and subsequent nuclear translocation of the transcription factor FOXO3a.[2] Once in the nucleus, FOXO3a upregulates the transcription of the pro-apoptotic ligand TRAIL.[2]

ClpP Agonism and Mitochondrial Stress

In addition to its effects on DRD2, ONC201 functions as an allosteric agonist of the mitochondrial protease ClpP.[4][6] This leads to the hyperactivation of ClpP, causing degradation of mitochondrial proteins, disruption of mitochondrial morphology, and impaired oxidative phosphorylation.[6][7] The resulting mitochondrial dysfunction and metabolic stress contribute to the activation of the Integrated Stress Response (ISR).[4][6]

The Integrated Stress Response (ISR) and Apoptosis Induction

The ISR is a central signaling hub that cells activate in response to various stressors. ONC201-induced mitochondrial stress is a key trigger of the ISR.[3][4] This leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which in turn promotes the preferential translation of Activating Transcription Factor 4 (ATF4).[8][9] ATF4, along with its downstream target C/EBP homologous protein (CHOP), upregulates the expression of Death Receptor 5 (DR5), the receptor for TRAIL.[8][9] The coordinated upregulation of both TRAIL (via DRD2 antagonism) and DR5 (via the ISR) creates a potent pro-apoptotic signaling axis, leading to caspase activation and programmed cell death.[2][3]

Signaling Pathway Diagram

Preclinical Data Summary

ONC201 has demonstrated broad anti-cancer activity in a multitude of preclinical models, including those resistant to standard-of-care therapies.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) of ONC201 has been determined in various cancer cell lines, highlighting its potency.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| HCT116 | Colorectal Cancer | ~2.5 | [10] |

| MDA-MB-231 | Triple-Negative Breast Cancer | ~5 | [10] |

| PC-3 | Prostate Cancer | 10-50 | [11] |

| HepG2 | Hepatocellular Carcinoma | 10-50 | [11] |

| H1417 | Small Cell Lung Cancer | Potent | [12] |

| H3 K27M-mutant Glioma Cultures | Glioma | ~0.6 | [13] |

| H3 wildtype or G34 variant Glioma Cultures | Glioma | ~1.5 | [13] |

In Vivo Tumor Growth Inhibition

In vivo studies using xenograft models have confirmed the anti-tumor efficacy of ONC201.

| Animal Model | Cancer Type | Treatment | Outcome | Citation |

| Nude mice with AN3CA xenografts | Endometrial Cancer | 100 mg/kg ONC201 PO once per week + recombinant TRAIL 5 mg/kg IV once per week | Significant tumor growth reduction compared to either agent alone. | [14] |

| Mice with TP54 (H3.3K27M, p53 mutant) DMG orthotopic tumors | Diffuse Midline Glioma | 100 mg/kg ONC201 once a week | Significant survival benefit (median 141 days vs. 97 days for control). | [15] |

| Mice with glioblastoma | Glioblastoma | Triple therapy (ONC201/ONC206 + radiation + temozolomide) | Significantly slowed cancer cell growth, reduced tumor size, and prolonged survival (average 123 days). | [16] |

| Human xenografts and syngeneic models | Colorectal Cancer | ONC201 + bevacizumab/murine VEGF-A inhibitor | Significant tumor regression or complete tumor ablation. | [17] |

Clinical Development

The promising preclinical data, coupled with a favorable safety profile, propelled ONC201 into clinical trials for various advanced cancers. A significant focus of its clinical development has been on H3 K27M-mutant diffuse midline gliomas, a universally fatal pediatric and young adult brain tumor.

Clinical Trial Workflow Diagram

Key Clinical Trials and Outcomes

Several clinical trials have evaluated the safety and efficacy of ONC201, particularly in patients with H3 K27M-mutant diffuse midline gliomas.

| Trial Identifier | Phase | Patient Population | Key Findings | Citation |

| NCT02525692 | II | Adult Recurrent Glioblastoma | Durable objective response observed in a patient with an H3 K27M-mutant glioma, leading to a focus on this patient population. | [18] |

| NCT03295396 | II | Adult Recurrent H3 K27M-mutant Glioma | ORR of 16.7% with a median DOR of 15.1 months. | [19][20] |

| NCT03416530 | I | Pediatric H3 K27M-mutant Glioma | Established the recommended Phase 2 dose (RP2D) in children, scaled by body weight from the adult dose of 625 mg weekly. The drug was well-tolerated. For patients treated before recurrence, median OS was 21.7 months. | [1][21] |

| Compassionate Use Program | N/A | Pediatric and Adult H3K27-altered recurrent diffuse midline glioma | 174 patients treated. Median OS from diagnosis was 15.5 months for the whole cohort. Favorable outcomes were observed in patients with thalamic tumors. | [22] |

| ACTION (NCT05580562) | III | Newly Diagnosed H3 K27M-mutant Diffuse Glioma (following radiotherapy) | Ongoing randomized, double-blind, placebo-controlled trial to assess if ONC201 extends OS and PFS. | [21] |

Patient Demographics and Baseline Characteristics (Integrated Analysis of 50 Patients)

An integrated analysis of 50 patients with recurrent H3 K27M-mutant DMG provided valuable insights into the patient population that may benefit from ONC201.

| Characteristic | Value | Citation |

| Number of Patients | 50 | [21] |

| Median Age (years) | 30 (range: 8-70) | [23] |

| Age Distribution | 64% were 18 to <40 years old | [23] |

| Most Common Tumor Location | Thalamus (66%) | [23] |

| Prior Therapies | All patients had received prior radiotherapy. | [13] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols for key experiments used in the evaluation of ONC201.

Western Blot Analysis for Signaling Pathway Modulation

Objective: To assess the effect of ONC201 on the phosphorylation status and expression levels of key proteins in the DRD2 and ISR signaling pathways.

Protocol:

-

Cell Culture and Treatment: Plate cancer cells at a desired density and allow them to adhere overnight. Treat cells with ONC201 at various concentrations and for different time points. Include a vehicle-treated control (e.g., DMSO).

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Separate the protein samples on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[24][25]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK, ATF4, CHOP, DR5, and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation.[25]

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.[26]

Real-Time Quantitative PCR (RT-qPCR) for TRAIL Gene Expression

Objective: To quantify the change in TRAIL mRNA expression in response to ONC201 treatment.

Protocol:

-

Cell Treatment and RNA Isolation: Treat cells with ONC201 as described for Western blotting. Isolate total RNA from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: Measure the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.[27]

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for TRAIL and a reference gene (e.g., GAPDH or ACTB), and a SYBR Green or TaqMan master mix.

-

qPCR Amplification: Perform the qPCR reaction in a real-time PCR system with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[27]

-

Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in TRAIL gene expression in ONC201-treated cells compared to control cells, normalized to the reference gene.

In Vivo Xenograft Tumor Growth Inhibition Study

Objective: To evaluate the anti-tumor efficacy of ONC201 in a mouse xenograft model.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[28]

-

Treatment Administration: Administer ONC201 orally (e.g., by gavage) at a predetermined dose and schedule (e.g., 100 mg/kg, once weekly). The control group should receive the vehicle.

-

Tumor Measurement: Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.

-

Endpoint: Continue the treatment for a specified duration or until the tumors in the control group reach a predetermined maximum size. Euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, Western blotting).

-

Data Analysis: Plot the mean tumor volume over time for each group to generate tumor growth curves. Calculate the tumor growth inhibition (TGI) percentage. Perform statistical analysis to determine the significance of the treatment effect.

Conclusion

ONC201 has emerged as a promising anti-cancer agent with a novel dual mechanism of action that converges on critical cell survival and death pathways. Its journey from a phenotypic screen to late-stage clinical trials, particularly for the devastating H3 K27M-mutant diffuse midline glioma, underscores the potential of innovative drug discovery approaches. The comprehensive preclinical and clinical data, coupled with a well-characterized mechanism of action, provide a strong rationale for its continued development and investigation, both as a monotherapy and in combination with other anti-cancer agents. This technical guide serves as a resource for the scientific community to further explore and build upon the foundational knowledge of this first-in-class imipridone.

References

- 1. Phase I dose escalation and expansion trial of single agent ONC201 in pediatric diffuse midline gliomas following radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ONC201: a new treatment option being tested clinically for recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. Mechanisms of imipridones in targeting mitochondrial metabolism in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. oncotarget.com [oncotarget.com]

- 7. ONC201 kills breast cancer cells in vitro by targeting mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ONC201 kills solid tumor cells by triggering an integrated stress response dependent on ATF4 activation by specific eIF2α kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ONC201 kills solid tumor cells by triggering an integrated stress response dependent on ATF4 activation by specific eIF2α kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Selective DRD2 antagonist and ClpP agonist ONC201 in a recurrent non-midline H3 K27M-mutant glioma cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. virtualtrials.org [virtualtrials.org]

- 16. oncotarget.com [oncotarget.com]

- 17. Anti-tumor effects of ONC201 in combination with VEGF-inhibitors significantly impacts colorectal cancer growth and survival in vivo through complementary non-overlapping mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ascopubs.org [ascopubs.org]

- 19. ascopubs.org [ascopubs.org]

- 20. ClinicalTrials.gov [clinicaltrials.gov]

- 21. onclive.com [onclive.com]

- 22. Real life data of ONC201 (dordaviprone) in pediatric and adult H3K27-altered recurrent diffuse midline glioma: Results of an international academia-driven compassionate use program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Western blot protocol | Abcam [abcam.com]

- 25. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 26. protocols.io [protocols.io]

- 27. mcgill.ca [mcgill.ca]

- 28. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]

OY-201 (ONC201): A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the target identification and validation of OY-201, a first-in-class small molecule investigational drug more commonly known as ONC201. Initially identified as a TNF-related apoptosis-inducing ligand (TRAIL)-inducing compound, subsequent research has revealed a multi-faceted mechanism of action centered on two primary molecular targets: the Dopamine (B1211576) Receptor D2 (DRD2) and the mitochondrial caseinolytic protease P (ClpP). Engagement of these targets by ONC201 triggers a cascade of downstream signaling events, including the integrated stress response (ISR), inhibition of the Akt/ERK pathway, and ultimately, apoptosis in cancer cells. This document summarizes the key preclinical and clinical findings, presents quantitative data in a structured format, details essential experimental protocols, and provides visual representations of the core signaling pathways and experimental workflows.

Target Identification and Validation

The identification of ONC201's molecular targets has been a result of both computational approaches and extensive preclinical validation.

Dopamine Receptor D2 (DRD2) Antagonism

A machine learning-based algorithm first predicted that ONC201 antagonizes DRD2 and the related D3 receptor (DRD3)[1]. This was subsequently confirmed through in vitro binding and functional assays. ONC201 acts as a selective antagonist of the D2-like dopamine receptors[2][3]. Radioligand binding competition assays have quantified the binding affinity of ONC201 for these receptors, demonstrating a Ki in the low micromolar range.[2][4] The antagonism of DRD2, which is overexpressed in several malignancies including glioblastoma, is a key component of ONC201's anti-cancer activity.[5] A clinical hallmark of DRD2 antagonism, an increase in serum prolactin, has been observed in patients treated with ONC201, providing in-human target engagement validation.[2]

Mitochondrial Protease ClpP Agonism

In addition to its effects on dopamine receptors, ONC201 has been identified as an allosteric agonist of the mitochondrial protease ClpP.[1][6] This interaction leads to the hyperactivation of ClpP, resulting in the degradation of mitochondrial proteins, impaired oxidative phosphorylation, and mitochondrial stress.[1][7] This novel mechanism contributes significantly to the induction of the integrated stress response and subsequent apoptosis. The half-maximal effective concentration for ClpP activation by ONC201 has been determined in biochemical assays.[1][7]

Signaling Pathways and Mechanism of Action

The dual targeting of DRD2 and ClpP by ONC201 converges on several critical downstream signaling pathways that collectively contribute to its anti-tumor efficacy.

Integrated Stress Response (ISR) Activation

A primary consequence of ONC201 treatment is the induction of the integrated stress response (ISR).[2][4][8] This is a cellular stress pathway that, when activated, leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This, in turn, promotes the preferential translation of Activating Transcription Factor 4 (ATF4).[8][9][10] ATF4 then upregulates the expression of pro-apoptotic genes, most notably Death Receptor 5 (DR5), the receptor for TRAIL.[1][8][9]

Inhibition of Akt/ERK Signaling and FOXO3a Activation

ONC201 has been shown to dually inhibit the phosphorylation of Akt and ERK, two key pro-survival kinases.[11] This inhibition leads to the dephosphorylation and subsequent activation of the transcription factor FOXO3a. Activated FOXO3a translocates to the nucleus and transcriptionally upregulates the gene encoding for the pro-apoptotic ligand TRAIL.[11]

The following diagram illustrates the interconnected signaling pathways activated by ONC201.

References

- 1. researchgate.net [researchgate.net]

- 2. Role of Dopamine Receptors in the Anticancer Activity of ONC201 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pharmacological Characterization of the Imipridone Anticancer Drug ONC201 Reveals a Negative Allosteric Mechanism of Action at the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase I dose escalation and expansion trial of single agent ONC201 in pediatric diffuse midline gliomas following radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ONC201 for Brain Tumor · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]

- 7. Mitochondrial Protease ClpP is a Target for the Anticancer Compounds ONC201 and Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Cell viability assays [bio-protocol.org]

- 10. ONC201 kills solid tumor cells by triggering an integrated stress response dependent on ATF4 activation by specific eIF2α kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

The Dual-Pronged Attack of ONC201: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

ONC201, also known as dordaviprone, is a first-in-class small molecule of the imipridone class that has demonstrated significant promise in the treatment of various malignancies, most notably H3 K27M-mutant diffuse midline gliomas.[1][2][3] Its unique mechanism of action, favorable safety profile, and ability to cross the blood-brain barrier have positioned it as a compelling therapeutic candidate.[3][4][5] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of ONC201, presenting quantitative data in structured tables, detailing key experimental methodologies, and visualizing complex biological pathways and workflows.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic profile of ONC201 has been characterized in multiple clinical trials involving both adult and pediatric populations. The primary method for quantifying ONC201 in plasma is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[5][6]

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of ONC201 from various clinical studies.

Table 1: Single-Dose Pharmacokinetics of ONC201 in Adult Patients with Advanced Solid Tumors [6][7]

| Dose | Cmax (μg/mL) | Tmax (hours) | AUC (h·μg/mL) | Half-life (hours) |

| 125 mg | 1.5 - 7.5 | 1.8 (mean) | 37.7 (mean) | 11.3 (mean) |

| 375 mg | ~2.0 (mean) | ~2 | ~20 (mean) | Not Reported |

| 625 mg | ~4.0 (mean) | ~2 | ~40 (mean) | 11.3 (mean) |

Table 2: Pharmacokinetics of ONC201 in Pediatric Patients with H3 K27M-Mutant Glioma (Weekly Dosing) [8][9]

| Parameter | Value (Mean) |

| Cmax (μg/mL) | 2.3 |

| Tmax (hours) | 2.1 |

| AUC0-tlast (h·μg/mL) | 16.4 |

| T1/2 (hours) | 8.4 |

Table 3: Comparison of ONC201 Pharmacokinetics with Twice-Weekly vs. Once-Weekly Dosing in Pediatric Patients [10][11]

| Dosing Regimen | Cmax | AUC0-48 | Accumulation |

| Once-Weekly (D1) | Variable | Lower | - |

| Twice-Weekly (D1D2) | Variable, did not appear to increase | Greater | No |

Experimental Protocol: LC-MS/MS for ONC201 Quantification in Plasma

Objective: To accurately quantify the concentration of ONC201 in human plasma samples.

Methodology:

-

Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

To 50 µL of plasma, add a deuterated internal standard (ONC201-d4) to account for matrix effects and extraction variability.[6]

-

Precipitate proteins by adding a sufficient volume of cold acetonitrile (B52724).

-

Vortex the mixture vigorously and centrifuge at high speed to pellet the precipitated proteins.

-

Carefully transfer the supernatant containing ONC201 and the internal standard to a new tube.

-

Evaporate the solvent under a stream of nitrogen and reconstitute the residue in a mobile phase-compatible solution.

-

-

Liquid Chromatography (LC):

-

Inject the prepared sample onto a C18 reverse-phase analytical column.

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

-

The gradient is optimized to achieve chromatographic separation of ONC201 from endogenous plasma components.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Utilize an electrospray ionization (ESI) source in positive ion mode.

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Monitor specific precursor-to-product ion transitions for both ONC201 and the deuterated internal standard. This provides high selectivity and sensitivity.

-

-

Quantification:

-

Construct a calibration curve using a series of standards with known ONC201 concentrations in the same biological matrix.

-

Determine the concentration of ONC201 in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Pharmacodynamics: Unraveling the Mechanism of Action

ONC201 exerts its anti-cancer effects through a novel, dual mechanism of action, targeting both the Dopamine Receptor D2 (DRD2) and the mitochondrial protease ClpP.[1][12][13][14][15][16][17][18] This multifaceted approach leads to the induction of the Integrated Stress Response (ISR) and subsequent tumor cell apoptosis.[19][20][21][22][23]

Key Pharmacodynamic Effects:

-

DRD2/3 Antagonism: ONC201 is a selective antagonist of the G protein-coupled receptors DRD2 and DRD3.[13][15][17][18][24] This antagonism is bitopic, involving both competitive and non-competitive interactions.[13][24] A key downstream marker of DRD2 engagement is the induction of prolactin secretion.[6]

-

ClpP Activation: ONC201 directly binds to and activates the mitochondrial caseinolytic protease P (ClpP).[12][14][25][26][27] This hyperactivation of ClpP leads to the degradation of mitochondrial proteins, disrupting mitochondrial function and triggering a cellular stress response.[12][25][26][27]

-

Integrated Stress Response (ISR) Induction: A central mechanism of ONC201's action is the induction of the ISR.[19][20][21][22][23] This is characterized by the phosphorylation of eIF2α (mediated by kinases HRI and PKR) and the subsequent upregulation of the transcription factors ATF4 and CHOP.[19][20][21]

-

Inactivation of Akt/ERK Signaling: ONC201 leads to the dual inactivation of the pro-survival kinases Akt and ERK.[28][29] This dephosphorylates and activates the transcription factor Foxo3a, which in turn upregulates the expression of the pro-apoptotic ligand TRAIL.[28][29]

-

Upregulation of TRAIL and DR5: The combination of Foxo3a activation and the ISR leads to the increased expression of both TRAIL and its death receptor, DR5.[1][4][14][29] This creates an autocrine/paracrine apoptotic signaling loop in tumor cells.

-

Apoptosis Induction: The culmination of these signaling events is the induction of caspase-dependent apoptosis in cancer cells.[6] A serum biomarker for this is the measurement of caspase-cleaved keratin (B1170402) 18 (cCK18).[6]

Experimental Protocol: Western Blot for ISR Marker (ATF4) Induction

Objective: To detect the upregulation of the Integrated Stress Response marker ATF4 in cancer cells following ONC201 treatment.

Methodology:

-

Cell Culture and Treatment:

-

Plate cancer cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of ONC201 or a vehicle control (e.g., DMSO) for a specified time course (e.g., 24, 48, 72 hours).

-

-

Protein Extraction:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for ATF4 overnight at 4°C.

-

Wash the membrane extensively with TBST to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane again to remove unbound secondary antibody.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Include a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading across all lanes.

-

Conclusion

ONC201 represents a paradigm shift in the treatment of specific cancers, particularly those with limited therapeutic options. Its well-characterized pharmacokinetic profile, which allows for oral administration and brain penetration, combined with its unique dual-target pharmacodynamics, underscores its clinical potential. The induction of the Integrated Stress Response through DRD2/3 antagonism and ClpP activation provides a robust mechanism for inducing tumor cell death while sparing normal cells. The detailed methodologies and pathway visualizations provided in this guide are intended to facilitate further research and development of this promising anti-cancer agent. As our understanding of ONC201's complex interactions within the tumor microenvironment continues to evolve, so too will the opportunities for its strategic application in the clinic.

References

- 1. First-In-Class Small Molecule ONC201 Induces DR5 and Cell Death in Tumor but Not Normal Cells to Provide a Wide Therapeutic Index as an Anti-Cancer Agent | PLOS One [journals.plos.org]

- 2. EXTH-57. PRECLINICAL COMBINATION OF ONC201 WITH RADIOTHERAPY OR TEMOZOLOMIDE IN GBM, DIPG AND ATRT CELL LINES RESULTS IN DOPAMINE RECEPTOR ANTAGONISM, ATF4 INDUCTION AND CELL DEATH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. ONC201 enhances the cytotoxic effect of cisplatin through ATF3/ATF4/CHOP in head and neck squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. promise-proteomics.com [promise-proteomics.com]

- 9. High Circulating Caspase-Cleaved Keratin 18 Fragments (M30) Indicate Short-Term Mortality in Critically Ill Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mitochondrial Protease ClpP is a Target for the Anticancer Compounds ONC201 and Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ONC201 kills solid tumor cells by triggering an integrated stress response dependent on ATF4 activation by specific eIF2α kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dose intensification of TRAIL-inducing ONC201 inhibits metastasis and promotes intratumoral NK cell recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Combination of ONC201 and TLY012 induces selective, synergistic apoptosis in vitro and significantly delays PDAC xenograft growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 17. researchgate.net [researchgate.net]

- 18. firstwordpharma.com [firstwordpharma.com]

- 19. Improving Patients' Lives | Jazz Pharmaceuticals [jazzpharma.com]

- 20. ONC201 kills solid tumor cells by triggering an integrated stress response dependent on ATF4 activation by specific eIF2α kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ATF4 induction through an atypical integrated stress response to ONC201 triggers p53-independent apoptosis in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. EXTH-33. RECEPTOR PHARMACOLOGY OF ONC201: THE FIRST BITOPIC DRD2 ANTAGONIST FOR CLINICAL NEURO-ONCOLOGY - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. benchchem.com [benchchem.com]

- 29. aacrjournals.org [aacrjournals.org]

In Vitro Cytotoxicity Profile of OY-201: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the in vitro cytotoxicity of the novel small molecule inhibitor, OY-201. Data compiled from multiple studies on various cancer cell lines demonstrate that this compound exhibits potent anti-proliferative and cytotoxic effects. This guide details the compound's impact on cell viability, outlines the experimental protocols for assessing its activity, and illustrates its primary mechanisms of action through key signaling pathways. All quantitative data are presented in standardized tables, and complex biological and experimental workflows are visualized using diagrams.

Introduction

This compound is an investigational small molecule belonging to the imipridone class of compounds, currently under evaluation for its anti-cancer properties.[1] Initial screenings identified this compound as a potent inducer of the Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) pathway.[1][2] Subsequent research has revealed a multi-faceted mechanism of action, including the disruption of mitochondrial function and the modulation of critical cell survival pathways.[3][4] This guide synthesizes the available in vitro data to provide a detailed resource for researchers exploring the therapeutic potential of this compound.

This compound Cytotoxicity Data

This compound has demonstrated dose-dependent cytotoxicity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined following a 5-day exposure to the compound using an MTS assay.

Table 1: this compound IC50 Values in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| MDA-MB-231 | Triple-Negative Breast Cancer | ~2.0 | [3] |

| Breast Cancer Cells | (Subtypes: ER+, HER2+, TNBC) | 0.8 - 5.0 | [3] |

| Endometrial Cancer Cells | (Subtypes: Serous, Endometrioid) | 2.4 - 14.0 | [3] |

Experimental Protocols & Methodologies

The following sections detail the standardized protocols used to generate the cytotoxicity and mechanistic data for this compound.

Cell Culture and Compound Treatment

-

Cell Lines: Human cancer cell lines (e.g., MDA-MB-231) were cultured in appropriate media supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin, and maintained at 37°C in a humidified 5% CO2 incubator.

-

Cell Plating: Cells were seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.[5]

-

Compound Preparation: A stock solution of this compound was prepared by dissolving the compound in a suitable solvent (e.g., DMSO).[6] Serial dilutions were then made in the culture medium to achieve the desired final concentrations.[5]

-

Treatment: The culture medium was replaced with the medium containing various concentrations of this compound. Control wells received medium with an equivalent concentration of the vehicle (e.g., DMSO).[7]

-

Incubation: Plates were incubated for the specified duration (e.g., 24 to 120 hours) before cytotoxicity assessment.[7]

Cytotoxicity Assessment: MTS Assay

The MTS assay, a colorimetric method, was used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[8]

-

Reagent Addition: Following the treatment period, 20 µL of the MTS reagent solution (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) was added to each well.

-

Incubation: The plates were incubated for 1-4 hours at 37°C to allow for the conversion of the MTS tetrazolium salt into a colored formazan (B1609692) product by viable cells.[9]

-

Measurement: The absorbance was measured at 490 nm using a microplate reader.

-

Data Analysis: Cell viability was calculated as a percentage relative to the vehicle-treated control cells. IC50 values were determined from dose-response curves.

Workflow for In Vitro Cytotoxicity Screening

The general workflow for evaluating the in vitro cytotoxicity of this compound is depicted below.

Mechanism of Action

In vitro studies have elucidated a dual mechanism of action for this compound, involving both the induction of extrinsic apoptosis and the disruption of mitochondrial integrity.

TRAIL Pathway Induction and Akt/ERK Inhibition

This compound was initially identified as an inducer of the TRAIL gene.[1] Mechanistic studies in glioblastoma and other cancer cells revealed that this compound inhibits the phosphorylation of Akt and ERK. This leads to the dephosphorylation and subsequent nuclear translocation of the transcription factor FOXO3a.[1] In the nucleus, FOXO3a activates the transcription of the TRAIL gene, leading to apoptosis.[1] Concurrently, this compound can activate the integrated stress response (ISR), which increases the expression of Death Receptor 5 (DR5), further sensitizing cancer cells to TRAIL-mediated apoptosis.[1][2]

Mitochondrial Disruption

Beyond its effects on the TRAIL pathway, this compound also targets mitochondrial function, representing a TRAIL-independent mechanism of cytotoxicity.[3] Treatment with this compound leads to a significant depletion of cellular ATP, an effect that is enhanced in the absence of glucose, pointing towards the inhibition of mitochondrial respiration.[3] Further investigation revealed that the compound induces mitochondrial structural damage, fragmentation, and a decrease in mitochondrial DNA content.[3] This disruption of mitochondrial integrity is a key contributor to this compound-induced cell death, particularly in breast cancer models.[3]

Conclusion

The in vitro data for this compound characterize it as a promising anti-cancer agent with a robust cytotoxic profile against multiple tumor types. Its dual mechanism—targeting both extrinsic apoptosis signaling and intrinsic mitochondrial function—suggests it may overcome resistance to therapies that target only a single pathway. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for further preclinical and clinical investigation of this compound.

References

- 1. ONC201: a new treatment option being tested clinically for recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Combination of ONC201 and TLY012 induces selective, synergistic apoptosis in vitro and significantly delays PDAC xenograft growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ONC201 kills breast cancer cells in vitro by targeting mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ONC201 and imipridones: Anti-cancer compounds with clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 6. The In Vitro Cytotoxic Effects of Ionophore Exposure on Selected Cytoskeletal Proteins of C2C12 Myoblasts | MDPI [mdpi.com]

- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. dojindo.com [dojindo.com]

Preclinical Evaluation of ONC201: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical models and methodologies used to evaluate the efficacy and mechanism of action of ONC201 (dordaviprone). ONC201 is a first-in-class, orally active small molecule that has demonstrated significant anti-tumor activity in a wide range of preclinical cancer models. This document details the in vitro and in vivo models, experimental protocols, and key signaling pathways involved in its anti-cancer effects, presenting quantitative data in a structured format for ease of comparison.

Overview of ONC201's Mechanism of Action

ONC201 is a bitopic antagonist of the Dopamine (B1211576) Receptor D2/3 (DRD2/3) and an allosteric agonist of the mitochondrial protease Caseinolytic mitochondrial matrix Peptidase Proteolytic subunit (ClpP).[1][2] Its anti-cancer activity stems from a dual mechanism that converges on the induction of apoptosis and inhibition of tumor cell proliferation. The primary mechanisms are:

-

Integrated Stress Response (ISR) Induction: ONC201 activates the ISR, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).[3][4][5][6] This selectively upregulates the translation of Activating Transcription Factor 4 (ATF4).[3][4][5][6] ATF4, in turn, induces the expression of the pro-apoptotic transcription factor CHOP and Death Receptor 5 (DR5).[3][4][5][6]

-

Dopamine Receptor D2 (DRD2) Antagonism: ONC201 is a selective antagonist of DRD2, a G protein-coupled receptor overexpressed in various malignancies.[7][8][9] Antagonism of DRD2 by ONC201 leads to the inactivation of downstream pro-survival signaling pathways, including Akt and ERK.[10][11] This results in the dephosphorylation and nuclear translocation of the transcription factor FOXO3a, which then upregulates the expression of the pro-apoptotic ligand, Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL).[11]

The combined upregulation of both the TRAIL ligand and its receptor, DR5, leads to a potent and selective induction of apoptosis in cancer cells.[12][13]

In Vitro Preclinical Models

A diverse range of human cancer cell lines has been utilized to evaluate the anti-proliferative and pro-apoptotic effects of ONC201. These studies have been crucial in elucidating its mechanism of action and identifying sensitive tumor types.

Cell Line Models

ONC201 has demonstrated efficacy across a broad spectrum of cancer cell lines, including but not limited to:

-

Glioblastoma: Multiple glioblastoma cell lines, including those resistant to standard therapies like temozolomide (B1682018) and bevacizumab, have shown sensitivity to ONC201.[14] Notably, gliomas with the H3 K27M mutation exhibit increased sensitivity.[8]

-

Colorectal Cancer: Studies have shown that ONC201 can induce TRAIL gene expression and apoptosis in colon cancer cells.[15]

-

Endometrial Cancer: ONC201 has been shown to inhibit proliferation and invasion in endometrial cancer cell lines.[16]

-

Cervical Cancer: HPV-positive cervical cancer cell lines have demonstrated significant cytotoxicity and inhibition of clonogenic potential upon treatment with ONC201.[17]

-

Pancreatic Cancer: ONC201 has been shown to prime pancreatic tumor cell lines for TRAIL-induced apoptosis.[18]

-

Breast Cancer: Efficacy has been observed in various breast cancer cell lines, including triple-negative subtypes.[19]

-

Hematological Malignancies: Cell lines from mantle cell lymphoma and acute myeloid leukemia have shown p53-independent apoptosis in response to ONC201.[15]

Quantitative Data: In Vitro Efficacy (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes reported IC50 values for ONC201 in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Citation |

| HCT116 | Colorectal Cancer | ~2.5 | 72 | [20] |

| RKO | Colorectal Cancer | ~2.5 | 72 | [20] |

| AsPC-1 | Pancreatic Cancer | ~3 | 72 | [18] |

| HPAFII | Pancreatic Cancer | ~3-6 | 72 | [18] |

| BxPC3 | Pancreatic Cancer | ~12 | 72 | [18] |

| H1417 | Small Cell Lung Carcinoma | Potent | Not Specified | [21] |

| SU-DIPG-XXI | Diffuse Intrinsic Pontine Glioma (H3K27M+) | Highly Sensitive | Not Specified | [22] |

| Various PCa cell lines | Prostate Cancer | Varies | Not Specified | [21] |

| SKOV3 | Ovarian Cancer | ~20 | 48-96 | [23] |

| VOA4627 | Ovarian Cancer | ~20 | 48-96 | [23] |

Note: IC50 values can vary depending on the specific assay conditions and cell line passage number.

In Vivo Preclinical Models

The anti-tumor efficacy of ONC201 has been validated in several in vivo models, which are critical for assessing pharmacokinetics, pharmacodynamics, and overall therapeutic potential in a more complex biological system.

Xenograft Models

Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models have been instrumental in demonstrating the in vivo activity of ONC201. In these models, human tumor cells or tissue fragments are implanted into immunodeficient mice.

-

Subcutaneous Xenografts: Numerous studies have utilized subcutaneous implantation of cancer cell lines to demonstrate that oral administration of ONC201 leads to significant tumor growth inhibition.[8] For instance, in an endometrial cancer xenograft model, the combination of ONC201 and recombinant TRAIL significantly reduced tumor volume.[17]

-

Orthotopic Xenografts: To better mimic the tumor microenvironment, orthotopic models, where tumor cells are implanted in the organ of origin, have been used. ONC201 has shown a survival benefit in an orthotopic mouse xenograft model of glioblastoma.[24]

-

Patient-Derived Xenografts (PDX): PDX models, which more faithfully recapitulate the heterogeneity of human tumors, have been crucial in evaluating ONC201.[23][25][26] In PDX models of H3 K27M-mutant glioma, orally administered ONC201 significantly inhibited tumor growth and prolonged survival.[7][10]

Genetically Engineered Mouse Models (GEMMs)

Genetically engineered mouse models that spontaneously develop tumors with specific genetic alterations have also been used. An in utero electroporation (IUE) mouse model of H3K27M-mutant glioma has been employed to demonstrate the in vivo efficacy of ONC201.[10]

Quantitative Data: In Vivo Efficacy

The following table summarizes key findings from in vivo studies evaluating ONC201.

| Model Type | Cancer Type | Treatment Regimen | Key Findings | Citation |

| Orthotopic Xenograft | Glioblastoma | Single agent ONC201 | Survival benefit | [24] |

| Subcutaneous Xenograft | Endometrial Cancer | 100 mg/kg ONC201 PO once per week + 5 mg/kg TRAIL IV once per week | Significant reduction in tumor volume compared to either agent alone | [17] |

| Patient-Derived Xenograft (PDX) | H3 K27M-mutant Glioma | 50 mg/kg ONC201, oral gavage, daily | Significant tumor growth inhibition and prolonged survival | [7] |

| In Utero Electroporation (IUE) Model | H3K27M-mutant Glioma | Weekly ONC201 treatment | Prolonged survival | [10] |

| Subcutaneous Xenograft | Colorectal Cancer | Dose-intensified ONC201 | Potent anti-metastasis effect and inhibition of tumor growth | [3] |

| Multiple High-Grade Glioma Xenograft Models | Glioblastoma | Single agent ONC201 | Reduced tumor growth and improved survival | [8] |

Experimental Protocols

Detailed methodologies are essential for the replication and extension of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of ONC201.

In Vitro Assays

-

Purpose: To determine the cytotoxic effect of ONC201 on cancer cells.

-

Methodology:

-

Cell Seeding: Seed cells (e.g., 1 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight.[7]

-

Treatment: Treat cells with a range of ONC201 concentrations (e.g., 0.1 to 10 µM) or vehicle control (DMSO) for a specified duration (e.g., 72 hours).[7]

-

MTT Assay:

-

Add MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals.

-

Remove the medium and add DMSO to dissolve the formazan crystals.[7]

-

Measure the absorbance at 570 nm using a microplate reader.[7]

-

-

CellTiter-Glo Assay:

-

Add CellTiter-Glo reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Measure luminescence using a luminometer.[10]

-

-

-

Data Analysis: Calculate the IC50 value, which is the concentration of ONC201 that inhibits cell growth by 50%.[27]

-

Purpose: To detect changes in the expression and phosphorylation status of key proteins in signaling pathways affected by ONC201.

-

Methodology:

-

Protein Extraction: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

-

Protein Quantification: Determine protein concentration using a BCA assay.[7]

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.[7]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7][20]

-

Blocking: Block the membrane with a solution like 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[7][20]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, ATF4, cleaved PARP) overnight at 4°C.[7][20]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[20]

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[20]

-

-

Purpose: To quantify the extent of apoptosis induced by ONC201.

-

Methodology (PARP Cleavage via Western Blot):

-

Follow the standard western blot protocol (section 4.1.2) using a primary antibody that detects cleaved PARP, a hallmark of apoptosis.[28]

-

-

Methodology (Sub-G1 Flow Cytometry):

-

Cell Collection: Harvest treated and control cells.

-

Fixation: Fix the cells in ethanol.

-

Staining: Stain the cells with a DNA-binding dye such as propidium (B1200493) iodide (PI).

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. Apoptotic cells will have a fractional DNA content and will appear in the sub-G1 peak.[28]

-

In Vivo Assays

-

Purpose: To evaluate the anti-tumor efficacy of ONC201 in a model that closely mimics human tumors.

-

Methodology:

-

Tumor Implantation: Implant fresh patient tumor fragments subcutaneously into the flank of immunodeficient mice (e.g., NSG mice).[1][25][29][30]

-

Tumor Growth Monitoring: Monitor tumor growth using calipers.[25]

-

Passaging: Once tumors reach a certain size, they can be excised and passaged into new cohorts of mice for expansion.[25]

-

Treatment Administration: When tumors are established (e.g., reach a volume of 100-200 mm³), randomize the mice into treatment and control groups. Administer ONC201 (e.g., via oral gavage) or vehicle control according to the desired schedule.[7]

-

Efficacy Assessment: Measure tumor volume regularly (e.g., twice a week) and monitor the overall survival of the mice.[7]

-

Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for analysis of biomarkers by western blotting or immunohistochemistry.[4]

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by ONC201 and a typical experimental workflow for its preclinical evaluation.

ONC201-Induced Integrated Stress Response (ISR) Pathway

Caption: ONC201 activates the Integrated Stress Response pathway, leading to apoptosis.

ONC201-Mediated DRD2 Antagonism and Downstream Signaling

References

- 1. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Dose intensification of TRAIL-inducing ONC201 inhibits metastasis and promotes intratumoral NK cell recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ONC201 kills solid tumor cells by triggering an integrated stress response dependent on ATF4 activation by specific eIF2α kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. ONC201 kills solid tumor cells by triggering an integrated stress response dependent on ATF4 activation by specific eIF2α kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. ONC201 and imipridones: Anti-cancer compounds with clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. onclive.com [onclive.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. Demonstrated efficacy and mechanisms of sensitivity of ONC201: H3K27M-mutant diffuse midline glioma in the spotlight - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ONC201: a new treatment option being tested clinically for recurrent glioblastoma - Ralff - Translational Cancer Research [tcr.amegroups.org]

- 15. Improving Patients' Lives | Jazz Pharmaceuticals [jazzpharma.com]

- 16. Targeting dopamine receptor D2 as a novel therapeutic strategy in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Apoptosis western blot guide | Abcam [abcam.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. A phase 2 study of the first imipridone ONC201, a selective DRD2 antagonist for oncology, administered every three weeks in recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 25. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 26. m.youtube.com [m.youtube.com]

- 27. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 28. tandfonline.com [tandfonline.com]

- 29. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

Methodological & Application

ONC201 Experimental Protocols for Cell Culture: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONC201, a first-in-class imipridone, has emerged as a promising anti-cancer agent with a unique mechanism of action. It functions as a selective antagonist of the dopamine (B1211576) receptor D2 (DRD2) and an allosteric agonist of the mitochondrial protease ClpP.[1][2] This dual activity disrupts critical signaling pathways and metabolic processes within cancer cells, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.[1][3] These application notes provide detailed protocols for in vitro studies of ONC201, a summary of its efficacy across various cancer cell lines, and a visualization of its signaling cascade.

Data Presentation

The cytotoxic effects of ONC201 have been documented across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized below. These values highlight the differential sensitivity of various cancer types to ONC201 treatment.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Citation(s) |

| OVCAR3 | Ovarian Cancer | 4.2 | 72 | [4] |

| IGROV-1 | Ovarian Cancer | 3.1 | 72 | [4] |

| OVCAR5 | Ovarian Cancer | 3.2 | 72 | [4] |

| SKOV3 | Ovarian Cancer | 2.1 | 72 | [4] |

| H3 K27M-mutant Glioma | Glioblastoma | ~0.6 | Not Specified | [2] |

| H3 wildtype Glioma | Glioblastoma | ~1.5 | Not Specified | [2] |

| Breast Cancer Cells | Breast Cancer | ~2 | Not Specified | [5] |

| HH | Cutaneous T-cell Lymphoma | 1.25 - 2.5 | 48 - 96 | [6] |

| Hut78 | Cutaneous T-cell Lymphoma | >2.5 | 96 | [6] |

| MJ | Cutaneous T-cell Lymphoma | 2.5 | 96 | [6] |

Signaling Pathway